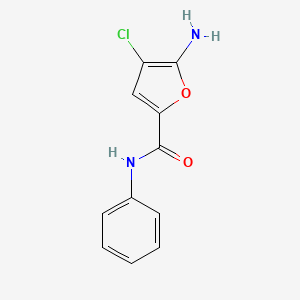![molecular formula C20H9F5 B14225557 9H-Fluorene, 9-[(pentafluorophenyl)methylene]- CAS No. 501691-52-7](/img/structure/B14225557.png)
9H-Fluorene, 9-[(pentafluorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a pentafluorophenyl group attached to the methylene bridge at the 9th position of the fluorene structure. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-[(pentafluorophenyl)methylene]- typically involves the reaction of fluorene with pentafluorobenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the methylene group of fluorene reacts with the aldehyde group of pentafluorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives.
Substitution: The pentafluorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes, depending on the electrophile used.
Scientific Research Applications
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials, such as optoelectronic devices and advanced polymers.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene, 9-methyl-: A derivative with a methyl group at the 9th position, known for its stability and use in organic synthesis.
9H-Fluorene, 9-phenyl-: A derivative with a phenyl group at the 9th position, used in the synthesis of advanced materials and polymers.
9-Methylene-fluorene: Known for its use in polymerization reactions and as a precursor for various organic compounds.
Uniqueness
9H-Fluorene, 9-[(pentafluorophenyl)methylene]- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
501691-52-7 |
|---|---|
Molecular Formula |
C20H9F5 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
9-[(2,3,4,5,6-pentafluorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H9F5/c21-16-15(17(22)19(24)20(25)18(16)23)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H |
InChI Key |
YCBOSDYZTNWGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


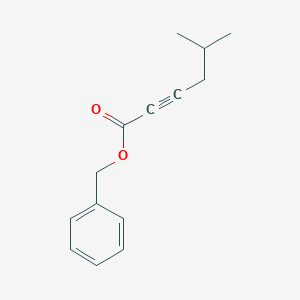
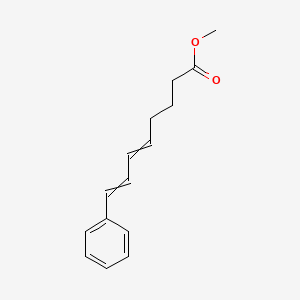
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
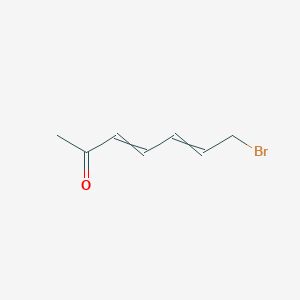
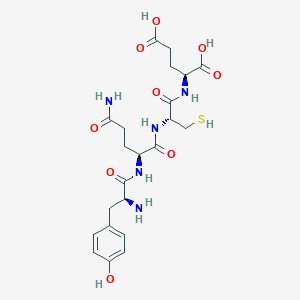
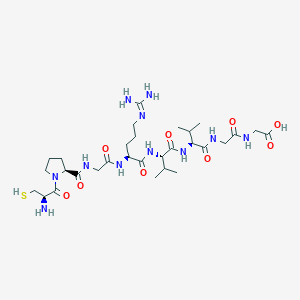
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
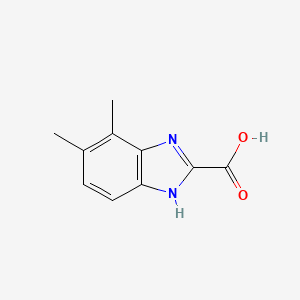
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
